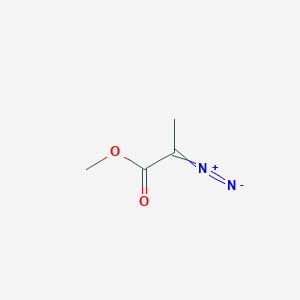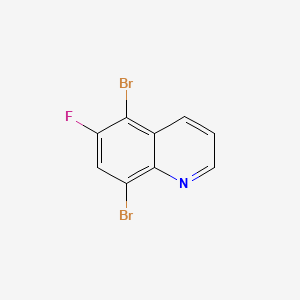
5,8-Dibromo-6-fluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dibromo-6-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family The quinoline ring system is characterized by a benzene ring fused to a pyridine ring The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromo-6-fluoroquinoline typically involves the bromination and fluorination of quinoline derivatives. One common method includes the direct bromination of 6-fluoroquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 5,8-Dibromo-6-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, thiourea, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
Substitution Reactions: Amino, thio, or alkoxy derivatives of quinoline.
Cross-Coupling Reactions: Biaryl or styryl derivatives.
Oxidation and Reduction Reactions: Quinoline N-oxides or reduced quinoline derivatives.
Scientific Research Applications
5,8-Dibromo-6-fluoroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antineoplastic, and antiviral properties. It is a candidate for drug development targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and liquid crystals. It also finds applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 5,8-Dibromo-6-fluoroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death.
Pathways Involved: The inhibition of key enzymes can trigger downstream effects, such as the induction of oxidative stress, apoptosis, or cell cycle arrest. These pathways contribute to the compound’s antimicrobial and antineoplastic activities.
Comparison with Similar Compounds
5,8-Dibromo-6-fluoroquinoline can be compared with other fluorinated and brominated quinoline derivatives:
Similar Compounds: 5,8-Difluoroquinoline, 6,8-Dibromoquinoline, 5-Bromo-6-fluoroquinoline.
Uniqueness: The presence of both bromine and fluorine atoms in the 5 and 8 positions of the quinoline ring imparts unique chemical reactivity and biological activity. This dual substitution pattern can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C9H4Br2FN |
|---|---|
Molecular Weight |
304.94 g/mol |
IUPAC Name |
5,8-dibromo-6-fluoroquinoline |
InChI |
InChI=1S/C9H4Br2FN/c10-6-4-7(12)8(11)5-2-1-3-13-9(5)6/h1-4H |
InChI Key |
YPBTYTXNSTZYEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2N=C1)Br)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


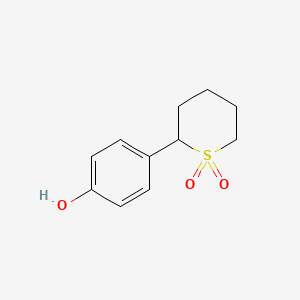
![3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride](/img/structure/B15297120.png)
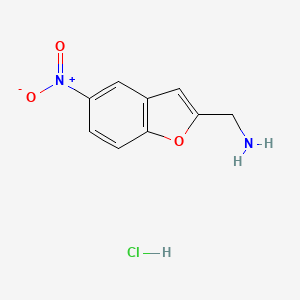
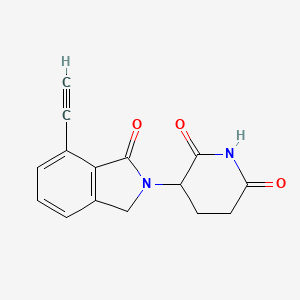
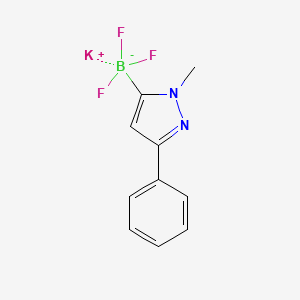
![ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B15297148.png)

amine hydrochloride](/img/structure/B15297156.png)
![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B15297160.png)
![Tert-butyl {2-[5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl]ethyl}carbamate](/img/structure/B15297167.png)

![Tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B15297179.png)
